5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
- AKOS021634497 has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to understand its mechanism of action and potential clinical applications .
- Inflammation plays a crucial role in various diseases. AKOS021634497 exhibits anti-inflammatory effects by modulating specific pathways. Researchers are exploring its potential in treating inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
- The compound’s unique structure suggests possible neuroprotective properties. Studies have investigated its impact on neuronal health, synaptic plasticity, and neurodegenerative diseases. Researchers aim to harness these effects for conditions like Alzheimer’s disease and Parkinson’s disease .
- AKOS021634497 may influence cardiovascular health. Researchers have explored its effects on blood vessels, platelet aggregation, and cardiac function. Potential applications include managing hypertension, preventing thrombosis, and improving heart health .
- The compound’s oxadiazole moiety hints at metabolic implications. Researchers have studied its impact on glucose metabolism, lipid regulation, and insulin sensitivity. Applications could extend to diabetes management and obesity-related disorders .
- Beyond specific applications, AKOS021634497 serves as a valuable chemical scaffold. Medicinal chemists use it as a starting point for designing novel compounds with improved properties. Its structural features inspire drug discovery efforts across diverse therapeutic areas .
Anticancer Potential
Anti-inflammatory Properties
Neuroprotective Effects
Cardiovascular Applications
Metabolic Disorders
Chemical Biology and Drug Design
作用機序
Target of Action
AKOS021634497, also known as “5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” or “F3398-4140”, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1) . VDAC1 is a crucial component of the mitochondrial permeability transition pore (mPTP), which plays a significant role in regulating mitochondrial function .
Mode of Action
AKOS021634497 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis . By inhibiting VDAC1, AKOS021634497 can protect against mitochondrial dysfunction .
Biochemical Pathways
The inhibition of VDAC1 by AKOS021634497 affects the mitochondrial permeability transition pore (mPTP) pathway . This pathway is crucial for maintaining mitochondrial homeostasis. Disruption of this pathway can lead to mitochondrial dysfunction, which can trigger cell death .
Result of Action
By inhibiting VDAC1 and protecting against mitochondrial dysfunction, AKOS021634497 can prevent cell death . This could potentially have therapeutic applications in diseases where mitochondrial dysfunction and cell death are key factors, such as neurodegenerative diseases and certain types of cancer .
特性
IUPAC Name |
5-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O2/c1-2-18-10-12-20(13-11-18)26-28-25(34-30-26)17-31-14-15-32-24(27(31)33)16-23(29-32)22-9-5-7-19-6-3-4-8-21(19)22/h3-16H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOHMJVTMOARKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC6=CC=CC=C65)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。